molecular formula C15H14N2O3 B352374 Methyl 2-[(3-aminobenzoyl)amino]benzoate CAS No. 870808-25-6

Methyl 2-[(3-aminobenzoyl)amino]benzoate

Cat. No.: B352374
CAS No.: 870808-25-6
M. Wt: 270.28g/mol
InChI Key: ICDQYEZZOFZJJO-UHFFFAOYSA-N
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Description

Methyl 2-[(3-aminobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-aminobenzoyl substituent at the 2-position of the benzene ring. This compound shares structural similarities with several derivatives documented in the literature, such as sulfonamide-, imidazole-, and triazine-containing benzoates .

Properties

CAS No.

870808-25-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

methyl 2-[(3-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,16H2,1H3,(H,17,18)

InChI Key

ICDQYEZZOFZJJO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate serves as a critical intermediate. A common method involves esterification of 2-aminobenzoic acid with methanol using a catalyst.

Reagent Conditions Yield Reference
Thionyl chloride (SOCl₂)Reflux in methanol, 24 h100%
Methanol0°C, slow addition of SOCl₂, neutralization with NaHCO₃100%

Procedure :

  • Esterification : 2-Aminobenzoic acid is dissolved in methanol, cooled to 0°C, and treated with thionyl chloride (2.5 equivalents). The mixture is refluxed for 24 hours.

  • Neutralization : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.

Step 2: Coupling with 3-Aminobenzoyl Chloride

The second step involves activating 3-aminobenzoic acid to form an acyl chloride, followed by coupling with methyl 2-aminobenzoate.

Reagent Conditions Yield Reference
3-Aminobenzoic acidTreated with SOCl₂ in anhydrous DMF85–90%,
Coupling agent (EDCI/HOBt)NMP, 19.6°C, 24 h70–80%

Procedure :

  • Acyl Chloride Formation : 3-Aminobenzoic acid is treated with thionyl chloride in anhydrous DMF to yield 3-aminobenzoyl chloride.

  • Amide Bond Formation : Methyl 2-aminobenzoate is reacted with 3-aminobenzoyl chloride in the presence of EDCI and HOBt as coupling agents.

Synthesis Route 2: Nitro Reduction and Coupling

This method leverages nitro reduction to introduce the amino group, followed by acylation.

Step 1: Synthesis of Methyl 2-Nitrobenzoate

Methyl 2-nitrobenzoate is prepared via nitration of methyl benzoate.

Reagent Conditions Yield Reference
Nitric acid (HNO₃)Sulfuric acid catalyst, 0–5°C60–70%

Procedure :

  • Nitration : Methyl benzoate is nitrated using a mixture of nitric and sulfuric acids at low temperatures.

Step 2: Reduction to Methyl 2-Aminobenzoate

The nitro group is reduced to an amine using hydrogenation.

Reagent Conditions Yield Reference
H₂ gas and catalystRaney nickel, 2.0 MPa, 125°C95%

Procedure :

  • Hydrogenation : Methyl 2-nitrobenzoate is reduced in a high-pressure reactor with hydrogen gas and a nickel catalyst.

Step 3: Coupling with 3-Aminobenzoyl Chloride

This mirrors Route 1’s Step 2, using EDCI or DCC for amide bond formation.

Synthesis Route 3: Bromination and Nucleophilic Substitution

This route introduces bromine as a leaving group for subsequent substitution.

Step 1: Bromination of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate undergoes bromination to form a brominated intermediate.

Reagent Conditions Yield Reference
N-Methyl-N-butylimidazole tribromide60°C, 2.5–3.5 h80–90%

Procedure :

  • Bromination : Methyl 2-aminobenzoate is treated with N-methyl-N-butylimidazole tribromide in a solvent (e.g., DCM) at elevated temperatures.

Step 2: Substitution with 3-Aminobenzoyl Amide

The brominated intermediate undergoes nucleophilic substitution with 3-aminobenzoyl amide.

Reagent Conditions Yield Reference
3-Aminobenzoyl amideDMF, 80°C, 12–16 h60–70%,

Procedure :

  • Substitution : The brominated compound reacts with 3-aminobenzoyl amide in polar aprotic solvents (e.g., DMF) under heating.

Critical Reaction Parameters

Key factors influencing yield and selectivity include:

Parameter Optimal Range Impact
Catalyst EDCI, DCC, or SOCl₂Accelerates amide bond formation
Temperature 80–150°CHigher temps favor faster kinetics
Solvent DMF, DCM, or NMPPolar aprotic solvents enhance reactivity
Reaction Time 12–24 hLonger times improve conversion

Data Summary Table

Below is a consolidated overview of proposed methods and their characteristics:

Route Steps Key Reagents Yield Range
Stepwise Coupling Esterification → AcylationSOCl₂, EDCI/HOBt70–85%
Nitro Reduction Nitration → Hydrogenation → AcylationHNO₃, H₂, Raney Ni60–85%
Bromination Bromination → SubstitutionNBS, 3-Aminobenzoyl amide60–80%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-aminobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 2-[(3-aminobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-aminobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the role of N,O-bidentate groups in metal-catalyzed C–H activation, suggesting that the 3-aminobenzoyl group in the target compound could serve a similar purpose .

Characterization Tools

  • X-ray Crystallography : SHELX programs () and WinGX () are widely used for structural validation, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Spectroscopy : ¹H/¹³C NMR, IR, and GC-MS () are standard for confirming functional groups and purity .

Key Parameters

Property This compound (hypothetical) Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate Methyl 2-amino-3-hydroxybenzoate
Molecular Weight ~298.29 g/mol 339.8 g/mol 167.16 g/mol
logP Estimated ~2.5 (amide reduces lipophilicity) 3.67 Not reported
Hydrogen Bond Donors 2 (amide NH, aromatic NH₂) 1 3 (NH₂, OH)
Polar Surface Area ~85 Ų 62.99 Ų ~90 Ų

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